4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride is a compound characterized by the presence of a morpholine ring attached to a benzene carboximidamide structure. This compound has garnered attention in both organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. Its IUPAC name is 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride, and it is classified under carboximidamides.
4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride falls under the classification of organic compounds, specifically as a carboximidamide derivative. It is commonly used in pharmaceutical research and organic synthesis.
The synthesis of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride typically involves the reaction of morpholine with benzene carboximidamide derivatives. One common synthetic route includes:
The synthesis can be performed under various conditions, including solvent-free methods or in the presence of organic solvents. Industrial production may utilize continuous flow reactors for enhanced efficiency and yield optimization .
The molecular structure of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride can be represented as follows:
The compound's InChI Key is DSKSSIOZPZAOAZ-UHFFFAOYSA-N, which uniquely identifies its chemical structure in databases.
The reactions involving 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride primarily focus on its role as a reagent in organic synthesis. It can participate in various chemical transformations such as:
The reactivity of this compound is influenced by the functional groups present in its structure, allowing it to engage in diverse chemical reactions that are valuable in synthetic organic chemistry .
The mechanism of action for 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride involves its interaction with specific biological targets. It may function by:
Research indicates that compounds with similar structures have shown potential biological activities, including antimicrobial and anticancer effects .
The physical properties of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride include:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and other thermodynamic properties are essential for practical applications but were not specified in the sources .
4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride has various applications in scientific research:
Research continues to explore its full range of applications across different fields, highlighting its versatility as a chemical compound .
The morpholine ring—a six-membered heterocycle featuring one oxygen and one nitrogen atom—confers distinct physicochemical and pharmacokinetic properties to bioactive molecules. Its polar character enhances water solubility and modulates lipophilicity, improving membrane permeability while maintaining favorable partition coefficients. In 4-(morpholin-4-yl)benzene-1-carboximidamide hydrochloride, the morpholine moiety bridges aromatic and amidine functionalities, creating a planar-conjugated system that facilitates target engagement through multiple binding modes [2] [5]. This scaffold’s versatility is evidenced in kinase inhibitor design, where morpholine oxygen coordinates hinge-region residues via hydrogen bonding, while its nitrogen enables salt formation for solubility enhancement [3].
Metabolically, morpholine derivatives face challenges due to cytochrome P450-mediated oxidation, particularly N-dealkylation. This vulnerability drove structural refinements in antiviral compounds like GLS4, where morpholine replacement improved metabolic stability . Nevertheless, the ring remains strategically valuable in drug intermediates where its conformational flexibility balances rigidity and adaptability for protein binding [4].
Table 1: Therapeutic Applications of Morpholine-Containing Pharmacophores
Compound Class | Biological Target | Key Morpholine Function |
---|---|---|
Kinase Inhibitors | PI3K/mTOR | H-bond acceptor in ATP-binding pocket |
Antivirals | HBV Capsid | Solubility enhancement |
CAMs (e.g., GLS4) | Hepatitis B Virus | Conformational alignment |
sGC Stimulators | Soluble Guanylate Cyclase | Allosteric modulation |
The carboximidamide group (─C(=NH)NH₂) serves as a bioisostere for guanidine and amidine functionalities, offering enhanced hydrogen-bonding capacity and basicity (pKₐ ~11–12). Its protonated state under physiological conditions enables ionic interactions with aspartate or glutamate residues in enzymatic pockets [6] [8]. In 4-(morpholin-4-yl)benzene-1-carboximidamide hydrochloride, the amidine group anchors target binding, while the para-morpholinyl benzene ring provides electron density that stabilizes molecular recognition [3] [5].
This dual functionality underpins the compound’s utility as a synthetic intermediate:
Table 2: Carboximidamide Contributions to Bioactivity
Therapeutic Area | Molecular Action | Observed Effect |
---|---|---|
Oncology Kinase Targets | Salt bridge formation with Glu883 (EGFR) | IC₅₀ reduction by 40–100-fold vs. anilines |
Antiviral Agents | RNA polymerase binding via H-bond donation | EC₅₀ < 1 μM against HCV replicons |
sGC Stimulators | Allosteric site occupation in catalytic domain | cGMP elevation at sub-micromolar doses |
This compound (CAS: 1267093-87-7; MW: 241.72 g/mol) emerged as a specialized intermediate during early 2010s drug discovery campaigns. Synthetic routes typically employ:
Its patent prominence grew through applications in kinase inhibitor synthesis, exemplified by WO2015116720A1, where it served as a precursor to potent ABL1 inhibitors [7]. Current research exploits its modular design for:
Table 3: Evolution of Key Applications
Year | Development Milestone | Significance |
---|---|---|
2012 | First scalable synthesis reported | Enabled multi-gram production (>95% purity) |
2015 | Patent filings in kinase inhibitor pipelines | Validated as core scaffold in oncology candidates |
2020 | Adoption in fragment libraries | Accelerated hit identification for undrugged targets |
2023 | Utility in HBV capsid modulators demonstrated | Addressed metabolic instability of morpholine CAMs |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1